molecular formula C13H8O2 B1684191 Xanthone CAS No. 90-47-1

Xanthone

Cat. No. B1684191
CAS RN: 90-47-1
M. Wt: 196.2 g/mol
InChI Key: JNELGWHKGNBSMD-UHFFFAOYSA-N
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Description

Xanthones are a class of secondary metabolites produced by plant organisms. They are characterized by a wide structural variety and numerous biological activities that make them valuable metabolites for use in the pharmaceutical field .


Synthesis Analysis

The synthesis of Xanthones involves several methods. The Michael-Kostanecki method uses an equimolar mix of a polyphenol and an O-hydroxybenzoic acid, which are heated with a dehydrating agent . The Friedel-Crafts method has a benzophenone intermediate . The Robinson-Nishikawa method is a variant of the Hoesch synthesis but with low yields . Other strategies for introducing substituents into the xanthonic nucleus are also summarized .


Molecular Structure Analysis

Xanthones, a unique scaffold with a 9H-Xanthen-9-one core structure, widely exist in natural sources . The dibenzo-γ-pyrone framework of the parent xanthone corresponds to the molecular formula of C13H8O2 .


Chemical Reactions Analysis

The oxidative pathway is commonly invoked in the chemical reactions of Xanthones, whereby single electron transfer deprotonation of a hydroxyxanthone leads to an intermediate which can be readily oxidised by single-electron-transfer to xanthonyl radical .

Safety And Hazards

Xanthone is toxic if swallowed . It is advised to avoid contact with skin and eyes, and not to breathe dust . In case of contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Future Directions

The mechanisms underlying the synthesis of Xanthones need to be further investigated in order to exploit them for application purposes . The information collected will be a valuable resource for more directed molecular works in Xanthone-producing plants as well as in synthetic biology application .

properties

IUPAC Name

xanthen-9-one
Source PubChem
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InChI

InChI=1S/C13H8O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JNELGWHKGNBSMD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2
Source PubChem
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DSSTOX Substance ID

DTXSID6021795
Record name Xanthone
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Molecular Weight

196.20 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS]
Record name Xanthone
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Vapor Pressure

0.0000585 [mmHg]
Record name Xanthone
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Product Name

Xanthone

CAS RN

90-47-1
Record name Xanthone
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Record name XANTHONE
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Synthesis routes and methods I

Procedure details

1,4-dihydroxyanthraquinone; anthraquinone; 2-methylanthraquinone,
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Synthesis routes and methods II

Procedure details

The above oxidation reaction may be carried out using dichromate anion such as sodium dichromate or potassium dichromate as the oxidizing agent. The reaction will proceed in from 15 minutes to 6 hours at a temperature of from 80° to 120°C. The amount of oxidizing agent is limited to the stoichiometric quantity required for oxidation of the 9-methylene group of the xanthene derivative. Suitable solvents for this conversion are, for example, water, acetic acid, tert-butyl alcohol, and the like, or combinations of these solvents. For example, by combining three moles of the xanthene derivative, Formula II, dissolved in acetic acid with four moles of sodium dichromate and refluxing the mixture for 1 to 3 hours, the corresponding xanthen-9-one derivative, Formula III, can be obtained.
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3 mol
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Synthesis routes and methods III

Procedure details

A mixture of 2 mmole of xanthene, 10 mole % of N-hydroxyphthalimide relative to xanthene, and 5 ml of benzonitrile was stirred for 20 hours at 100° C. under an oxygen atmosphere. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, 9-oxoxanthene (yield not less than 99%) was formed.
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99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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